N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide
Description
N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is a structurally complex benzamide derivative featuring a furan-2-ylmethyl moiety, a methylsulfanylphenyl carbamoyl group, and a sulfanyl-substituted imidazole ring. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as inferred from analogous compounds in the literature . Key structural attributes include:
- Methylsulfanylphenyl group: Enhances lipophilicity and may influence receptor binding via sulfur-mediated interactions.
- Sulfanyl-imidazole: Contributes to tautomeric flexibility and hydrogen-bonding capabilities .
Characterization of such compounds typically employs NMR, FT-IR, and elemental analysis to confirm regiochemistry and purity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[2-[2-[(4-methylsulfanylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-33-22-9-7-18(8-10-22)15-27-23(30)17-34-25-26-11-12-29(25)20-5-2-4-19(14-20)24(31)28-16-21-6-3-13-32-21/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHABMWJKTCZCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide (DMF), sulfur, and various catalysts to facilitate the formation of C-N and C-S bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
Major products formed from these reactions include furan-2-carboxylic acid derivatives, imidazoline derivatives, and various substituted benzamides. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The furan and imidazole rings play a crucial role in its binding affinity and specificity, while the benzamide group contributes to its overall stability and solubility.
Comparison with Similar Compounds
Key Observations :
- The furan-2-ylmethyl group in the target compound may improve metabolic stability compared to chlorobenzyl (2d) or pyrimidine-dione (2e) substituents, as furans are less prone to oxidative degradation than chlorinated aromatics .
Tautomeric Behavior and Reactivity
The sulfanyl-imidazole group in the target compound likely exhibits tautomerism, similar to 1,2,4-triazole-thiones (7–9) . However, the absence of an S-H stretch in IR spectra (cf. ) suggests dominance of the thione tautomer, analogous to triazole derivatives . This tautomeric state may stabilize interactions with biological targets via sulfur-mediated hydrogen bonding.
In contrast, benzimidazole derivatives (e.g., 2c, 8a) lack such tautomerism, relying instead on NH groups for hydrogen bonding .
Computational Docking and Binding Predictions
Using Glide docking (–13), the target compound’s furan and methylsulfanyl groups may engage in hydrophobic enclosure and charge-assisted hydrogen bonds, similar to high-scoring triazole-thiones (7–9) and thiazole-triazoles (9c) . For example:
- The furan ring could participate in π-π stacking with aromatic residues.
- The methylsulfanyl group might occupy hydrophobic pockets, as seen in docked poses of 9c .
Comparatively, chlorobenzyl-substituted benzimidazoles (2c) show lower predicted binding affinities due to reduced hydrophobic complementarity .
Biological Activity
N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide, also known by its CAS number 1207016-08-7, is a complex organic compound with potential biological activity. This article aims to provide a detailed overview of its biological activity, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 478.6 g/mol. The structure features multiple functional groups that contribute to its biological properties, including an imidazole ring and furan moiety.
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential as an antitumor agent and antimicrobial agent . The following sections summarize key findings from various studies.
Antitumor Activity
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Mechanism of Action :
- The compound exhibits cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
- Structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring enhance its activity against cancer cells by improving binding affinity to target proteins.
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Efficacy Studies :
- In vitro assays have demonstrated that the compound has an IC50 value lower than that of standard chemotherapeutics such as doxorubicin in several cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
Antimicrobial Activity
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Antibacterial Properties :
- The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibits potent effects against methicillin-resistant Staphylococcus aureus (MRSA).
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Mechanism of Action :
- The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
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In Vivo Tumor Models :
- A study involving xenograft models demonstrated significant tumor regression upon treatment with the compound, highlighting its potential for development as an anticancer drug.
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Synergistic Effects :
- Research indicates that when combined with other chemotherapeutic agents, this compound enhances therapeutic efficacy, suggesting potential for combination therapies in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
